Cas no 52688-11-6 (2-Cyano-acetic acid cyclohexyl ester)

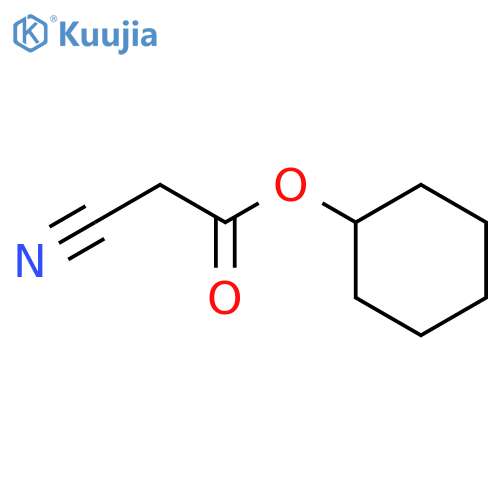

52688-11-6 structure

商品名:2-Cyano-acetic acid cyclohexyl ester

2-Cyano-acetic acid cyclohexyl ester 化学的及び物理的性質

名前と識別子

-

- Cyclohexyl cyanoacetate

- cyclohexyl 2-cyanoacetate

- 2-Cyano-acetic acid cyclohexyl ester

- Acetic acid,cyano-,cyclohexyl ester

- NSC 69952

- AI3-07187

- Acetic acid, cyano-, cyclohexyl ester

- NSC-69952

- EN300-26480

- NS00032553

- AKOS001354572

- A870931

- AS-58644

- MFCD00014293

- BCP12783

- 52688-11-6

- Z223461868

- DTXSID30200657

- NSC69952

- CCA68811

- EINECS 258-104-9

- FT-0640094

- YESQLMJPTKPRSK-UHFFFAOYSA-N

- SCHEMBL5357978

- G75719

- DB-052167

-

- MDL: MFCD00014293

- インチ: InChI=1S/C9H13NO2/c10-7-6-9(11)12-8-4-2-1-3-5-8/h8H,1-6H2

- InChIKey: YESQLMJPTKPRSK-UHFFFAOYSA-N

- ほほえんだ: C1CCC(CC1)OC(=O)CC#N

計算された属性

- せいみつぶんしりょう: 167.09500

- どういたいしつりょう: 167.095

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 3

- 複雑さ: 198

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

- トポロジー分子極性表面積: 50.1A^2

- 疎水性パラメータ計算基準値(XlogP): 1.8

じっけんとくせい

- 密度みつど: 1.06±0.1 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: N/A℃

- ふってん: 285.4±13.0 ºC (760 Torr)

- フラッシュポイント: 130.3±6.6 ºC,

- 屈折率: 1.4620 (589.3 nm 20 ºC)

- ようかいど: 微溶性(2.7 g/l)(25ºC)、

- PSA: 50.09000

- LogP: 1.77598

- じょうきあつ: 0.0±0.6 mmHg at 25°C

2-Cyano-acetic acid cyclohexyl ester セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める

- セキュリティの説明: 24-25

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

2-Cyano-acetic acid cyclohexyl ester 税関データ

- 税関コード:2926909090

- 税関データ:

中国税関コード:

2926909090概要:

2926909090他のニトリル基化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

HS:29269090その他ニトリル機能化合物付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%

2-Cyano-acetic acid cyclohexyl ester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D765898-5g |

Cyclohexyl 2-cyanoacetate |

52688-11-6 | 99% | 5g |

$180 | 2023-09-04 | |

| Enamine | EN300-26480-10.0g |

cyclohexyl 2-cyanoacetate |

52688-11-6 | 85.0% | 10.0g |

$318.0 | 2025-03-21 | |

| TRC | C993568-10mg |

2-Cyano-acetic acid cyclohexyl ester |

52688-11-6 | 10mg |

$ 50.00 | 2022-06-06 | ||

| TRC | C993568-50mg |

2-Cyano-acetic acid cyclohexyl ester |

52688-11-6 | 50mg |

$ 95.00 | 2022-06-06 | ||

| Enamine | EN300-26480-0.5g |

cyclohexyl 2-cyanoacetate |

52688-11-6 | 85.0% | 0.5g |

$89.0 | 2025-03-21 | |

| Enamine | EN300-26480-0.1g |

cyclohexyl 2-cyanoacetate |

52688-11-6 | 85.0% | 0.1g |

$40.0 | 2025-03-21 | |

| Enamine | EN300-26480-5g |

cyclohexyl 2-cyanoacetate |

52688-11-6 | 85% | 5g |

$177.0 | 2023-09-14 | |

| OTAVAchemicals | 3585925-50MG |

cyclohexyl 2-cyanoacetate |

52688-11-6 | 90% | 50MG |

$58 | 2023-06-26 | |

| A2B Chem LLC | AB72349-25g |

Cyclohexyl cyanoacetate |

52688-11-6 | 99% | 25g |

$260.00 | 2023-12-30 | |

| Aaron | AR003PU1-250mg |

Cyclohexyl 2-cyanoacetate |

52688-11-6 | 98% | 250mg |

$15.00 | 2025-02-10 |

2-Cyano-acetic acid cyclohexyl ester 関連文献

-

1. CCLXII.—Syntheses of cyclic compounds. Part III. The reduction of some unsaturated cyano-esters by moist aluminium amalgam. A new synthesis of mono-substituted malonic acids and of βββ′β′-tetramethyladipic acid. Further evidence for the multiplanar configuration of the cycloheptane ringIsrael Vogel J. Chem. Soc. 1928 2010

52688-11-6 (2-Cyano-acetic acid cyclohexyl ester) 関連製品

- 52688-08-1(Octan-2-yl 2-cyanoacetate)

- 2171160-84-0((3S)-3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}pentanoic acid)

- 1396872-59-5(4-({1-(2-cyclopentylacetyl)piperidin-4-ylmethoxy}methyl)benzonitrile)

- 898419-10-8(1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione)

- 2229204-22-0(1-(3-methoxy-2-methylphenyl)-2,2-dimethylcyclopropylmethanol)

- 899744-54-8(N'-(3,4-dimethoxyphenyl)-N-(2-methyl-5-nitrophenyl)ethanediamide)

- 1342842-36-7(3,4,5-trifluoro-N-(2-methylbutyl)aniline)

- 2228128-75-2(2-amino-2-(5-bromo-3-methylfuran-2-yl)acetic acid)

- 80364-88-1(2-Chloro-N-(3,4-Dimethoxyphenyl)MethylPropanamide)

- 1361863-84-4(2-Amino-3-(2,4-dichlorophenyl)pyridine-6-methanol)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:52688-11-6)CYCLOHEXYL CYANOACETATE

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ